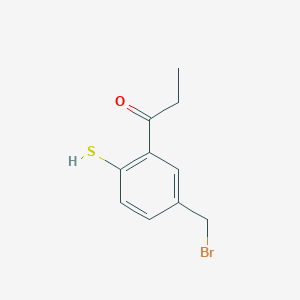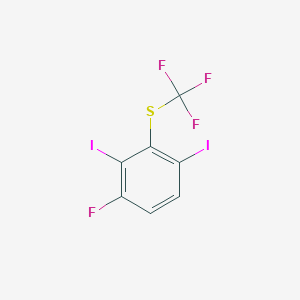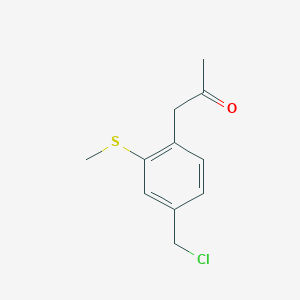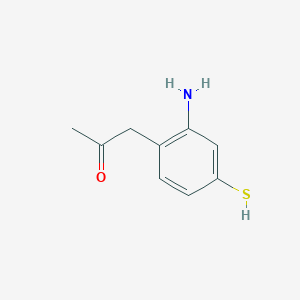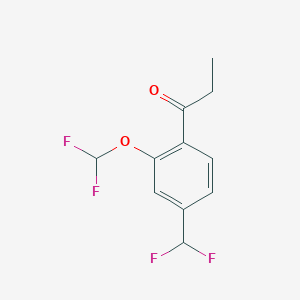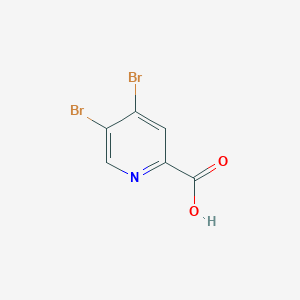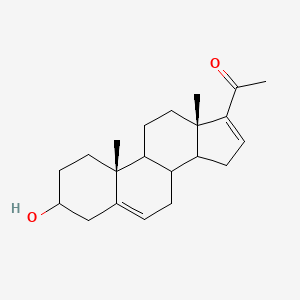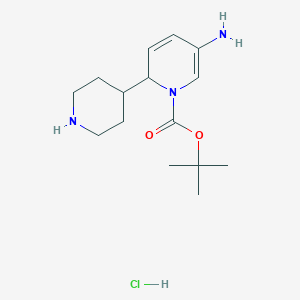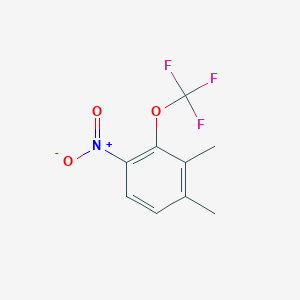
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Métodos De Preparación
Análisis De Reacciones Químicas
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique functional groups make it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form bonds with various biological molecules, influencing pathways and processes within cells . These interactions can lead to changes in cellular functions, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine include other phenyl derivatives with difluoromethoxy or trifluoromethylthio groups. the presence of both groups in this compound makes it unique. Other similar compounds include:
- 1-(4-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)hydrazine
- 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine .
These compounds share some chemical properties but differ in their specific functional group placements, leading to variations in their reactivity and applications .
Propiedades
Fórmula molecular |
C8H7F5N2OS |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-6-2-1-4(3-5(6)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
Clave InChI |
HORBABZRBAZKJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)NN)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


